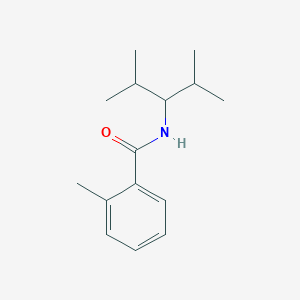
N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide (CFA) is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the main applications of this compound is as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This makes this compound a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been shown to have anti-cancer effects. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This makes this compound a potential candidate for the development of anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide is not fully understood. However, it has been proposed that this compound inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB activity, this compound may be able to reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have anti-microbial effects. This compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively stable under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide. One potential direction is the development of this compound-based anti-inflammatory drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Another potential direction is the development of this compound-based anti-cancer drugs. This compound has been shown to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a therapeutic agent for cancer.
Finally, further research is needed to fully understand the mechanism of action of this compound. By understanding how this compound works at the molecular level, researchers may be able to develop more effective drugs based on this compound.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-chloro-2-fluoroaniline with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acryloyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQBGJSTUKGCZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)
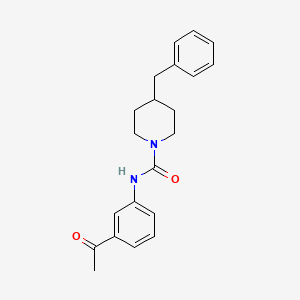
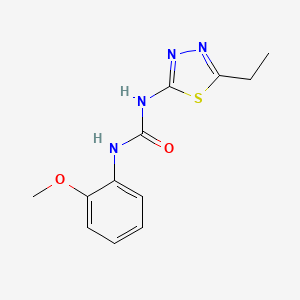
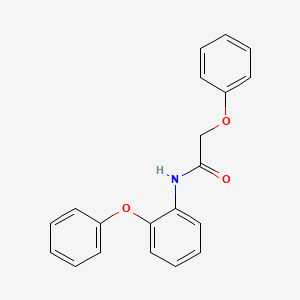
methanone](/img/structure/B5808881.png)
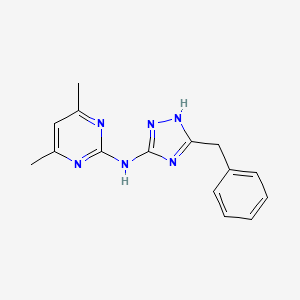
![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808899.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B5808907.png)
![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)
